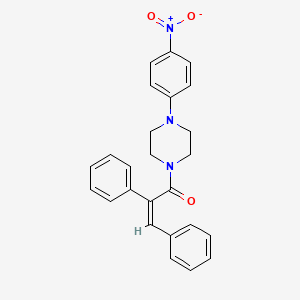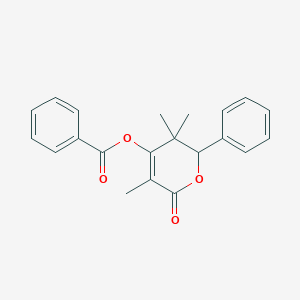
1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine, also known as DAPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DAPP is a piperazine derivative that has a unique structure and properties that make it an attractive candidate for use in various research studies.
作用机制
The mechanism of action of 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine is complex and not fully understood. However, it is believed that 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine exerts its effects through the modulation of specific signaling pathways and the inhibition of certain enzymes. 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine has been shown to inhibit the activity of various enzymes, including tyrosine kinases, which are involved in cell signaling and proliferation. Additionally, 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine has been found to modulate the activity of certain neurotransmitters, which may contribute to its effects in neuroscience research.
Biochemical and Physiological Effects:
1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine has been found to exhibit various biochemical and physiological effects in different research studies. In cancer research, 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In neuroscience research, 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine has been found to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders. Additionally, 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine has been shown to exhibit anti-inflammatory activity, which may have implications for the treatment of various inflammatory diseases.
实验室实验的优点和局限性
1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine has several advantages as a research tool, including its potent anti-cancer activity, ability to modulate neurotransmitter activity, and potential as a lead compound for drug discovery. However, there are also some limitations to using 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine in lab experiments. One of the main limitations is its complex synthesis process, which requires specific reaction conditions and purification methods. Additionally, 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine has not been extensively studied for its side effects and toxicity, which may limit its use in certain research studies.
未来方向
There are several future directions for research involving 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine. One potential area of research is the development of 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine-based anti-cancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine and its potential applications in neuroscience research. Furthermore, research is needed to investigate the potential side effects and toxicity of 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine, which may have implications for its use in drug development. Overall, 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine is a promising compound with potential applications in various fields of scientific research.
合成方法
The synthesis of 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine involves the reaction of 1-(2,3-diphenylacryloyl) piperazine with 4-nitrophenyl hydrazine under specific reaction conditions. The reaction is carried out in the presence of a catalyst and solvent, and the resulting product is purified using various chromatographic techniques. The synthesis of 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine is a complex process that requires careful attention to reaction conditions and purification methods to obtain a pure product.
科学研究应用
1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. Some of the areas where 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine has shown promising results include cancer research, neuroscience, and drug discovery. 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine has been found to exhibit potent anti-cancer activity against various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs. In neuroscience research, 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine has been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of various neurological disorders. Additionally, 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine has been used in drug discovery studies as a lead compound for the development of novel drugs.
属性
IUPAC Name |
(Z)-1-[4-(4-nitrophenyl)piperazin-1-yl]-2,3-diphenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c29-25(24(21-9-5-2-6-10-21)19-20-7-3-1-4-8-20)27-17-15-26(16-18-27)22-11-13-23(14-12-22)28(30)31/h1-14,19H,15-18H2/b24-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNLBCXSKMIFKS-CLCOLTQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)/C(=C\C3=CC=CC=C3)/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5461285.png)
![4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}-N-2-quinoxalinylbenzenesulfonamide](/img/structure/B5461289.png)
![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5461297.png)

![6-[2-(2-butoxy-1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5461325.png)
![4-chloro-N-({[3-(4-morpholinyl)propyl]amino}carbonyl)benzamide](/img/structure/B5461333.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5461336.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)benzonitrile](/img/structure/B5461350.png)
![4-[4-(pyrrolidin-1-ylmethyl)phenyl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5461355.png)


![1-{[(4aS*,8aR*)-2-oxo-1-(2-phenylethyl)octahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5461382.png)
![N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B5461386.png)
